1-[4-Chloro-3-[(2-methoxyphenyl)sulfamoyl]phenyl]-3-(2-methoxyphenyl)urea
Description
This compound is a urea derivative featuring a central urea (-NH-C(=O)-NH-) backbone with two distinct aromatic substituents:
- Left side: A 4-chloro-3-[(2-methoxyphenyl)sulfamoyl]phenyl group, incorporating a sulfamoyl (-SO₂-NH-) bridge linking a chlorinated phenyl ring to a 2-methoxyphenyl moiety.
- Right side: A 2-methoxyphenyl group.
Properties
Molecular Formula |
C21H20ClN3O5S |
|---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
1-[4-chloro-3-[(2-methoxyphenyl)sulfamoyl]phenyl]-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C21H20ClN3O5S/c1-29-18-9-5-3-7-16(18)24-21(26)23-14-11-12-15(22)20(13-14)31(27,28)25-17-8-4-6-10-19(17)30-2/h3-13,25H,1-2H3,(H2,23,24,26) |
InChI Key |
ORYPYYCMNHQXGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Biological Activity
1-[4-Chloro-3-[(2-methoxyphenyl)sulfamoyl]phenyl]-3-(2-methoxyphenyl)urea, also known by its chemical structure and properties, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group which is known for various pharmacological effects, including antibacterial, anticancer, and enzyme inhibition activities. The following sections will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Molecular Weight : 341.77 g/mol
- CAS Number : 325832-92-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : This compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. It is believed to interfere with the cell cycle progression, particularly blocking the G2/M phase, which is critical for mitosis. This mechanism may involve binding to the colchicine site on β-tubulin, disrupting microtubule dynamics essential for cell division .
- Enzyme Inhibition : The sulfonamide moiety has been linked to significant enzyme inhibitory activity. For instance, studies have demonstrated that derivatives of sulfonamides can act as inhibitors of acetylcholinesterase (AChE), which is crucial in neurotransmission . Moreover, compounds similar to this one have exhibited urease inhibition, which could be beneficial in treating infections caused by urease-producing bacteria .
- Antibacterial Properties : The compound has also been evaluated for its antibacterial activity against various strains of bacteria. Preliminary results indicate moderate to strong activity against specific pathogens like Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Enzyme Inhibition | AChE and urease inhibitors | |
| Antibacterial | Moderate activity against bacteria |
Case Study: Anticancer Efficacy
In a study examining the anticancer efficacy of related compounds, researchers synthesized analogs of this compound. These compounds were tested on various tumor cell lines, revealing IC50 values indicating significant antiproliferative effects. The most potent analogs demonstrated IC50 values in the low micromolar range, highlighting their potential as therapeutic agents for cancer treatment .
Case Study: Enzyme Inhibition
Further investigations into enzyme inhibition revealed that derivatives containing the sulfamoyl group exhibited strong AChE inhibitory activity with IC50 values significantly lower than standard reference compounds. This suggests that modifications to the structure can enhance pharmacological effectiveness against conditions like Alzheimer's disease .
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise as a potential drug candidate in the treatment of various diseases due to its structural features that allow it to interact with biological targets effectively. Its sulfonamide group is particularly notable for its role in inhibiting certain enzymes.
Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors of specific enzymes, such as phosphodiesterases (PDEs). PDE inhibitors are crucial in treating conditions like asthma and erectile dysfunction by modulating cyclic nucleotide levels within cells .
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival .
Antimicrobial Properties
The sulfonamide moiety is known for its antibacterial activity. Research has demonstrated that similar compounds can inhibit bacterial growth by interfering with folate synthesis, which is essential for bacterial survival .
Case Studies
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features, biological activities, and synthesis aspects of comparable urea derivatives:
Key Comparisons
Substituent Effects on Bioactivity
- Trifluoromethyl (CF₃) vs. In contrast, the target compound’s sulfamoyl group offers hydrogen-bonding sites, which may strengthen target binding (e.g., enzyme active sites) . CF₃-containing analogs (e.g., 82) show anticancer activity against MCF-7 cells, suggesting that electron-withdrawing groups enhance cytotoxicity .
Aromatic vs. Heterocyclic Moieties
- Pyridine/Thiazole Rings (82, 9k) vs. Sulfamoyl Bridge :
- Pyridine and thiazole rings in analogs 82 and 9k introduce nitrogen-based heterocycles, which can interact with metal ions or polar residues in targets . The target compound’s sulfamoyl linker may instead facilitate interactions with serine or tyrosine residues in enzymes.
- Piperazine in 9k could enhance solubility or modulate pharmacokinetics, a feature absent in the target compound .
Chloro and Methoxy Substituents
- Chloro Positioning: The target’s 4-Cl substituent is shared with 82 and 9k, which are bioactive, suggesting chloro’s role in steric or electronic modulation .
Methoxy Groups :
Sulfur-Containing Groups
- Sulfamoyl vs. Sulfonyl/Sulfide :
- The sulfamoyl group in the target differs from sulfonyl () and sulfide () linkages. Sulfamoyl’s NH group provides hydrogen-bonding capacity, whereas sulfonyl is more electronegative and may act as a hydrogen-bond acceptor .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
